molecular formula C12H14O B2845864 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one CAS No. 1344334-29-7

1-(2,3-dihydro-1H-inden-5-yl)propan-2-one

Cat. No.: B2845864
CAS No.: 1344334-29-7
M. Wt: 174.243
InChI Key: OUSVSNUXIHLKTJ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)propan-2-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, featuring a propanone group attached to the indane ring system

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the oxidation of 1-indanol using chromium trioxide in acetic acid at a controlled temperature of 35-40°C . This reaction yields the desired product with a moderate yield of 50-60%.

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, although specific industrial processes are not widely documented.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-inden-5-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include chromium trioxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biological studies.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,3-dihydro-1H-inden-5-yl)propan-2-one can be compared with other similar compounds, such as:

    1-(2,3-dihydro-1H-inden-2-yl)propan-1-one: Another indanone derivative with a slightly different structure.

    Indanone: The parent compound, which lacks the propanone group.

    Indole derivatives: Compounds with a similar indane ring system but different functional groups.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSVSNUXIHLKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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